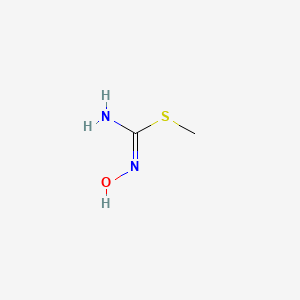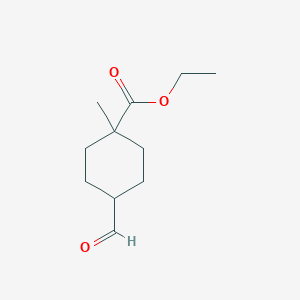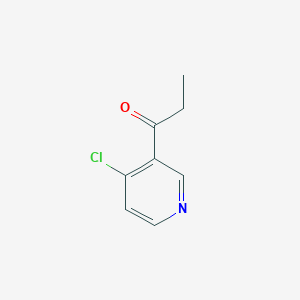
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, a morpholine ring at the 3-position, and a methyl ester group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
The synthesis of methyl 5-bromo-3-morpholinothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of a thiophene derivative followed by the introduction of the morpholine ring and the esterification of the carboxylic acid group. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group. The final esterification step can be carried out using methanol and a strong acid catalyst .
Analyse Des Réactions Chimiques
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Applications De Recherche Scientifique
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex thiophene-based molecules.
Mécanisme D'action
The mechanism of action of methyl 5-bromo-3-morpholinothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the morpholine ring can influence the compound’s binding affinity and selectivity towards these targets. The thiophene ring system can also participate in π-π interactions with aromatic residues in proteins, enhancing its activity .
Comparaison Avec Des Composés Similaires
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-bromo-2-thiophenecarboxylate: Lacks the morpholine ring, which may result in different biological activities and applications.
Methyl 3-morpholinothiophene-2-carboxylate:
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have an aryl group instead of a bromine atom, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12BrNO3S |
|---|---|
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
methyl 5-bromo-3-morpholin-4-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H12BrNO3S/c1-14-10(13)9-7(6-8(11)16-9)12-2-4-15-5-3-12/h6H,2-5H2,1H3 |
Clé InChI |
PBWRIESVDDMFPC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(S1)Br)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


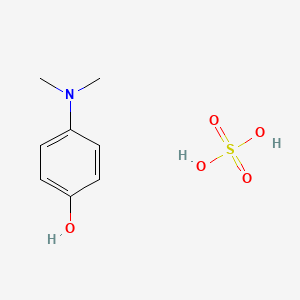
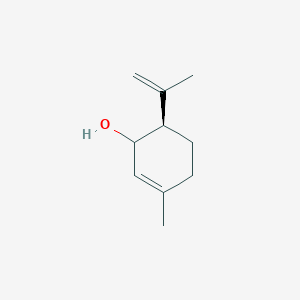
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
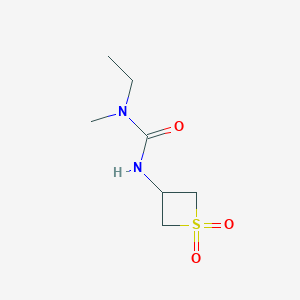

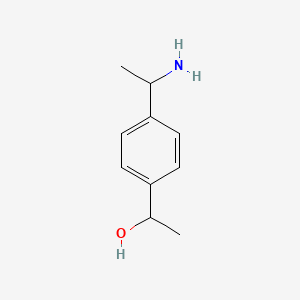

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
